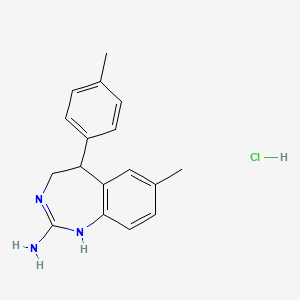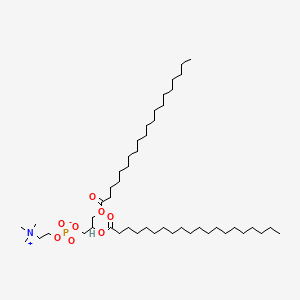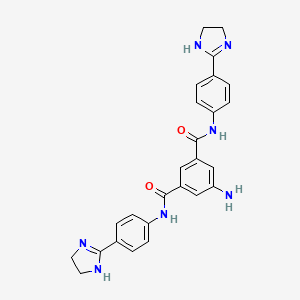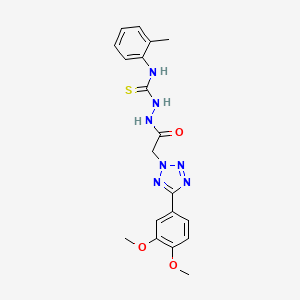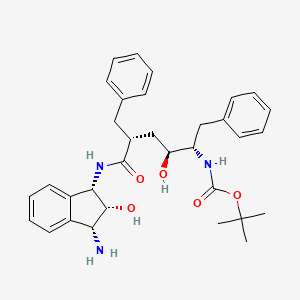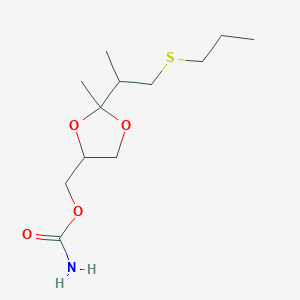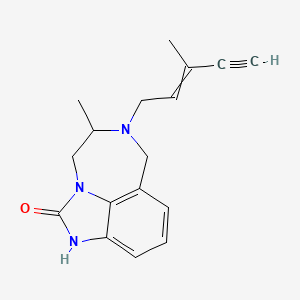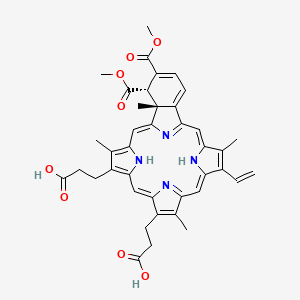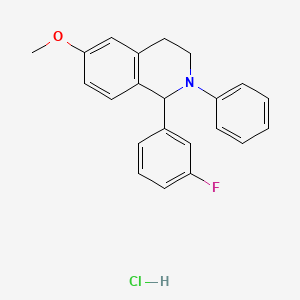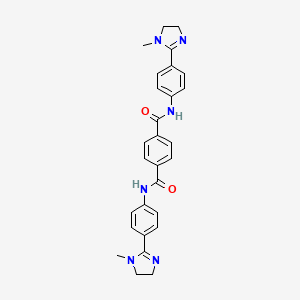
N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” is a synthetic organic compound that belongs to the class of terephthalamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring imidazole rings and a terephthalamide core, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” typically involves the following steps:
Formation of Imidazole Derivatives: The starting materials, 1-methyl-4,5-dihydro-1H-imidazole, are synthesized through a cyclization reaction involving appropriate precursors.
Coupling with Terephthaloyl Chloride: The imidazole derivatives are then reacted with terephthaloyl chloride in the presence of a base, such as triethylamine, to form the desired terephthalamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form corresponding imidazole oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in the presence of suitable electrophiles.
Major Products
Oxidation Products: Imidazole oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
“N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of “N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N(1),N(4)-Bis(4-(1-methyl-1H-imidazol-2-yl)phenyl)terephthalamide
- N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)benzamide
Uniqueness
“N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” is unique due to its specific structural features, such as the presence of imidazole rings and a terephthalamide core, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
13005-07-7 |
|---|---|
Molekularformel |
C28H28N6O2 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
1-N,4-N-bis[4-(1-methyl-4,5-dihydroimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H28N6O2/c1-33-17-15-29-25(33)19-7-11-23(12-8-19)31-27(35)21-3-5-22(6-4-21)28(36)32-24-13-9-20(10-14-24)26-30-16-18-34(26)2/h3-14H,15-18H2,1-2H3,(H,31,35)(H,32,36) |
InChI-Schlüssel |
LQNZJDKQXRYRHB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN=C1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



